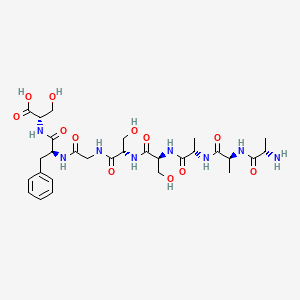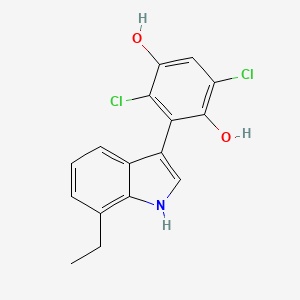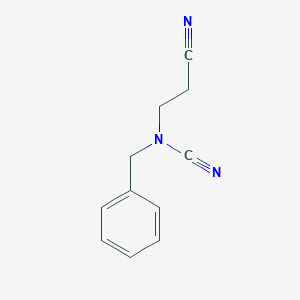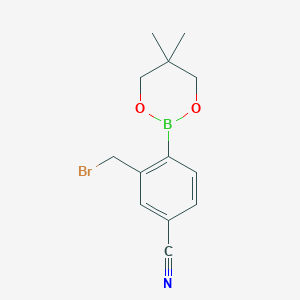
(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium is a chemical compound with a unique structure that includes a hydroxyethyl group, a methyl group, and an oxopropan-1-iminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium typically involves the reaction of a hydroxyethylamine with a methylating agent and an oxo compound under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-methylacetamide
- N-Methyl-2-oxopropanamide
- N-(2-Hydroxyethyl)-N-methylformamide
Uniqueness
(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143304-25-0 |
|---|---|
Molecular Formula |
C6H12NO2+ |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-(3-oxopropylidene)azanium |
InChI |
InChI=1S/C6H12NO2/c1-7(4-6-9)3-2-5-8/h3,5,9H,2,4,6H2,1H3/q+1 |
InChI Key |
CDJSZWQVQQBNMC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CCC=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)




![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)

![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)

